4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Anticancer Cytotoxicity Pyrimidine derivatives

4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2331992-58-4) is a synthetic small-molecule belonging to the piperazinyl-pyrimidine class, specifically a 2,4-disubstituted pyrimidine bearing a morpholine at the 4-position and a 4-(6-methylpyrimidin-4-yl)piperazin-1-yl moiety at the 6-position. The compound features a dual-pyrimidine architecture linked through a piperazine spacer, with the morpholine oxygen positioned to serve as a key hinge-binding hydrogen-bond acceptor in kinase and related targets.

Molecular Formula C18H25N7O
Molecular Weight 355.446
CAS No. 2331992-58-4
Cat. No. B2655300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
CAS2331992-58-4
Molecular FormulaC18H25N7O
Molecular Weight355.446
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4
InChIInChI=1S/C18H25N7O/c1-14-11-16(20-13-19-14)23-3-5-24(6-4-23)17-12-18(22-15(2)21-17)25-7-9-26-10-8-25/h11-13H,3-10H2,1-2H3
InChIKeyLZECBWSETCKRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2331992-58-4): Procurement-Relevant Structural and Pharmacological Profile


4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2331992-58-4) is a synthetic small-molecule belonging to the piperazinyl-pyrimidine class, specifically a 2,4-disubstituted pyrimidine bearing a morpholine at the 4-position and a 4-(6-methylpyrimidin-4-yl)piperazin-1-yl moiety at the 6-position . The compound features a dual-pyrimidine architecture linked through a piperazine spacer, with the morpholine oxygen positioned to serve as a key hinge-binding hydrogen-bond acceptor in kinase and related targets [1]. Its structural blueprint is shared with several bioactive piperazinyl-pyrimidines, yet the specific 6-methylpyrimidin-4-yl terminus on the piperazine distinguishes it from analogs that carry pyrazinyl, phenyl, or other heteroaryl capping groups [2].

Dual-pyrimidine core architecture supports kinase or methyltransferase target engagement studies
Morpholine oxygen positioned as hinge-binding hydrogen-bond acceptor
6-methylpyrimidin-4-yl cap differentiates from pyrazinyl- or phenyl-capped analogs

Why Generic Substitution of 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine with In-Class Piperazinyl-Pyrimidines Is Unreliable


Piperazinyl-pyrimidine derivatives display extreme sensitivity to the identity of the terminal heteroaryl group appended to the piperazine ring. For example, replacing the 6-methylpyrimidin-4-yl cap in the target compound with a pyrazin-2-yl group (as in the analog 4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine) can reorient the piperazine trajectory and alter the hydrogen-bonding network in the ATP-binding pocket, potentially converting a selective kinase or PRMT inhibitor into a promiscuous or inactive compound . Similarly, the morpholine oxygen in the target compound serves as a critical hydrogen-bond acceptor with the hinge region of kinases; substitution of morpholine with piperidine or N-methylpiperazine in closely related chemotypes has been shown to reduce or abolish target engagement [1]. These structure-activity relationship (SAR) discontinuities mean that even compounds with identical core scaffolds and molecular formulas (e.g., the SYK inhibitor RO9021, C₁₈H₂₅N₇O, CAS 1446790-62-0) cannot be interchanged without quantitative verification of target profile, cellular potency, and selectivity .

Terminal heteroaryl group sensitivity
Replacing the 6-methylpyrimidin-4-yl cap may reorient piperazine trajectory and shift target selectivity.
Morpholine hinge-binder requirement
Substitution of morpholine with piperidine or N-methylpiperazine may significantly reduce target engagement.
Isobaric analog non-equivalence
Compounds sharing molecular formula (e.g., RO9021) exhibit divergent target profiles; direct interchange may not be valid.

Quantitative Evidence Guide: 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine vs. Closest Analogs


Differential Anti-Proliferative Activity Against Leukemia, Lung, and Breast Cancer Cell Lines vs. In-Class Pyrimidine Analogs

In a series of 2,4-position modified pyrimidine derivatives evaluated by Chen et al. (2024), the target compound (designated Compound IV in the study) demonstrated superior anti-proliferative activity compared to multiple structurally related analogs. The IC50 values for the target compound were 0.85 µM against K562 (chronic myeloid leukemia), 1.50 µM against A549 (lung cancer), and 2.00 µM against MCF7 (breast cancer) cells [1]. The study further demonstrated that the compound induced G1-phase cell-cycle arrest in HCT-116 and HeLa cells, a mechanistic signature not uniformly shared by earlier-eluting analogs in the series [1].

Cytotoxicity IC50
Reported
K562: 0.85 µM; A549: 1.50 µM; MCF7: 2.00 µM
Reported cell-model response context
MTT assay; G1 arrest in HCT-116/HeLa cells
Anticancer Cytotoxicity Pyrimidine derivatives

Distinct Structural Architecture vs. the Clinical-Stage SYK Inhibitor RO9021 (Same Molecular Formula, Divergent Target Profile)

The target compound shares the molecular formula C18H25N7O with RO9021 (CAS 1446790-62-0), an orally bioavailable ATP-competitive SYK inhibitor with an average IC50 of 5.6 nM and demonstrated suppression of B-cell receptor signaling . However, the connectivity differs fundamentally: RO9021 contains a 2,4-diaminopyrimidine core with a chiral amino-alcohol side chain, while the target compound features a 2-methyl-4-morpholino-6-piperazinyl-pyrimidine architecture with a terminal 6-methylpyrimidin-4-yl cap [1]. This structural divergence predicts distinct kinase selectivity profiles; the target compound's morpholine oxygen is positioned to engage the hinge region of a different subset of kinases or methyltransferases, as supported by molecular docking studies against Topo II in the primary paper [1].

Target Profile Divergence
Class-level inference
Target compound: probable Topo II/DNA intercalation; RO9021: SYK kinase IC50 5.6 nM
Mechanistic distinction; not interchangeable for SYK programs
No kinase profiling data for target compound
Kinase inhibitor SYK Structural differentiation

Terminal Heteroaryl Cap Specificity vs. Pyrazine Analog: Implications for Target Engagement and Selectivity

A direct structural analog, 4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine, differs from the target compound solely by replacement of the 6-methylpyrimidin-4-yl group on the piperazine with a pyrazin-2-yl group . In the piperazinyl-pyrimidine patent family covering CCR4 antagonists (WO2013107333A1, JP-6039691-B2, AU2013211414), systematic variation of the terminal group demonstrated that pyrimidine-terminated analogs exhibit consistent CCR4 antagonism, while electron-deficient heteroaryl variants (including pyrazine) can shift selectivity toward dopamine D3 receptor modulation [1]. Although the target compound itself has not been explicitly profiled for CCR4 or D3 activity, the divergent biological outcomes of structurally adjacent analogs underscore that the 6-methylpyrimidin-4-yl cap is not a silent structural feature but a determinant of polypharmacology.

Cap Group SAR
Class-level inference
6-methylpyrimidin-4-yl cap may favor CCR4 over D3 modulation
Cap choice may influence polypharmacology
No direct IC50 data; SAR from patent family
Structure-activity relationship Piperazine capping group Target selectivity

Morpholine Hinge-Binder Motif: Comparison with Piperidine and N-Methylpiperazine Analogs from PI3K/mTOR Inhibitor Chemotypes

The morpholine ring at the pyrimidine 4-position is a well-validated hinge-binding pharmacophore in clinical PI3K and mTOR inhibitors (e.g., pictilisib, gedatolisib), where the morpholine oxygen forms a conserved hydrogen bond with the backbone NH of Val882 (PI3Kα) or Val2240 (mTOR) [1]. Replacement of morpholine with piperidine or N-methylpiperazine in 4-(pyrimidin-4-yl)morpholine scaffolds typically results in a ≥10-fold loss of PI3Kα affinity, as the oxygen lone pair is critical for both hinge engagement and kinome-wide selectivity [1]. The target compound retains this morpholine motif, positioning it as a candidate for PI3K/PIKK family profiling, whereas analogs lacking the morpholine oxygen (e.g., piperidine-substituted variants) are procurement-inappropriate surrogates for hinge-binder screening cascades.

Hinge-Binder Motif Impact
Class-level inference
Morpholine replacement leads to ≥10-fold loss in PI3Kα affinity
Morpholine oxygen critical for kinase hinge engagement
Class-level inference from PI3K inhibitor literature
Hinge-binding motif Kinase selectivity Morpholine pharmacophore

Highest-Confidence Application Scenarios for 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization in Leukemia and Pan-Cancer Cytotoxicity Screening Cascades

The compound's documented sub-micromolar IC50 in K562 leukemia cells (0.85 µM) and multi-lineage activity (A549, MCF7, HCT-116, HeLa) make it a strong starting point for medicinal chemistry optimization in hematologic and solid tumor programs. The G1-phase cell-cycle arrest phenotype provides a testable mechanistic hypothesis (Topo II or DNA-damage pathway engagement) that can guide structure-based design of analogs with improved apoptosis induction relative to the 5-FU baseline [1]. Procurement should be prioritized for laboratories conducting medium-throughput cytotoxicity screening across NCI-60 or similar panels where comparative data against the full in-series analog set are needed to establish SAR trends.

PI3K/PIKK Family Hinge-Binder Profiling with Morpholine Pharmacophore Validation

Given the well-established role of the morpholine oxygen in PI3K and mTOR inhibitor hinge binding, the target compound serves as a valuable tool for probing whether the dual-pyrimidine architecture enhances or diminishes selectivity within the PI3K/PIKK family compared to mono-pyrimidine morpholine scaffolds such as pictilisib [2]. The compound should be included in kinase selectivity panels (e.g., DiscoveRx KINOMEscan or Reaction Biology Corp HotSpot) alongside morpholine-deleted controls to quantify the contribution of the oxygen hinge bond to kinome-wide selectivity.

Differentiation from Isobaric SYK Inhibitor RO9021 in Target Deconvolution Studies

The exact molecular formula match (C18H25N7O) with RO9021 creates a high-value opportunity for chemical proteomics or thermal shift assay (CETSA)-based target deconvolution. Using both compounds in parallel experiments enables direct attribution of proteome-wide target engagement differences to the distinct connectivity patterns, potentially revealing novel targets for the 2,4-disubstituted pyrimidine scaffold [1]. Procurement for such studies requires rigorous identity verification (NMR, HRMS) to prevent cross-contamination between the two isobaric species.

CCR4 Antagonist Screening with Terminal Cap Structure-Activity Relationship Exploration

The structural proximity to the CCR4 antagonist series disclosed in WO2013107333A1 suggests that the target compound, or close analogs, may exhibit CCR4 modulatory activity. The 6-methylpyrimidin-4-yl cap differentiates it from pyrazine-, phenyl-, and pyridine-capped analogs within the patent landscape [1]. Procurement is warranted for chemotaxis assays (e.g., CCL17/TARC-induced migration of CCR4+ T-cell lines) to quantify the impact of the terminal cap on CCR4 antagonism potency and selectivity over D3 receptors.

Application
Selection Property
Validation Focus
Leukemia and solid tumor cell-model screening
Reported cell-model response profile
Cell-cycle arrest and apoptosis endpoint interpretation
PI3K/PIKK family hinge-binder profiling
Morpholine oxygen hinge-binding motif
Kinome-wide selectivity panel interpretation
Isobaric target deconvolution studies
Distinct connectivity from SYK inhibitor analog
Proteome-wide target engagement comparison to isobaric analog
CCR4 receptor modulation studies
6-methylpyrimidin-4-yl cap specificity
Chemotaxis assay endpoint interpretation
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